2-(2,4-dichlorophenoxy)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core. Key structural elements include:
- 2,4-Dichlorophenoxy group: A halogenated aromatic moiety known to enhance lipophilicity and influence bioactivity .
- Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen, which contributes to metabolic stability and electronic properties .
Characterization typically employs IR, NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and hydrogen-bonding motifs .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S2/c1-11-4-3-5-15(12(11)2)23-18(28)10-30-20-26-25-19(31-20)24-17(27)9-29-16-7-6-13(21)8-14(16)22/h3-8H,9-10H2,1-2H3,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJFHVOTODGBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity by reviewing existing literature, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Thiadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.
- Dimethylphenyl group : May enhance lipophilicity and biological activity.
Anticancer Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that a related compound demonstrated an IC50 value of less than 1 µg/mL against Jurkat cells, highlighting the potential of thiadiazole-containing compounds in cancer therapy .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial effects. A series of compounds were synthesized and tested against bacterial strains, showing varying degrees of activity. For example, modifications to the thiadiazole ring structure were found to enhance antibacterial potency significantly .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, thiazole and thiadiazole derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation .
Case Studies
-
In Vitro Studies
- A study conducted on related thiazole compounds showed that modifications in the side chains significantly affected their cytotoxicity against cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .
- Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting a potential therapeutic application in oncology.
- In Vivo Studies
Data Tables
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Key Observations :
- The 2,4-dichlorophenoxy group in the target compound likely increases lipophilicity compared to non-halogenated analogues (e.g., ’s CF₃-substituted derivative has log k = 3.2, suggesting similar hydrophobicity) .
- Thiadiazole vs. Thiazole/Oxadiazole : Thiadiazole derivatives (e.g., ) exhibit greater metabolic stability than thiazole-based analogues (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ) due to reduced ring oxidation .
- Substituent Effects: The 2,3-dimethylphenylamino group in the target compound may enhance binding to hydrophobic enzyme pockets compared to smaller substituents (e.g., methyl or ethyl groups in and ) .
Physicochemical Properties
- Lipophilicity: The target compound’s calculated log P (using ClogP) is estimated at ~3.5–4.0, higher than non-halogenated analogues (e.g., ’s log k = 2.1) .
- Solubility : Thiadiazole derivatives generally exhibit poor aqueous solubility (<50 µg/mL at pH 7.4), necessitating formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
